2-chloro-5-isocyanatoThiophene

Description

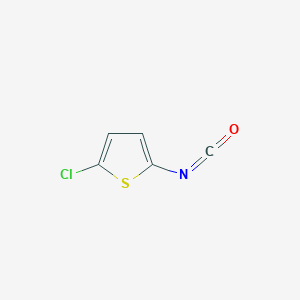

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNOS/c6-4-1-2-5(9-4)7-3-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYONAAFLZGBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-13-8 | |

| Record name | 2-chloro-5-isocyanatothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 2 Chloro 5 Isocyanatothiophene in Advanced Chemical Synthesis and Functional Materials

Application as a Monomer in Polymer Science

The bifunctional nature of 2-chloro-5-isocyanatothiophene, possessing a polymerizable isocyanate group and a functional thiophene (B33073) scaffold, allows for its use as a monomer in the synthesis of advanced polymers. Its incorporation into polymer chains can significantly influence the material's properties, including thermal stability, processability, and optoelectronic characteristics.

The isocyanate group (-NCO) is highly reactive toward nucleophiles such as amines (-NH₂) and alcohols (-OH), leading to the formation of urea (B33335) and urethane (B1682113) (carbamate) linkages, respectively. This reactivity is the foundation for synthesizing polyureas and polyurethanes through step-growth polymerization. When this compound is reacted with diamines or diols, it results in polymers where the thiophene ring is integrated directly into the polymer backbone.

Polyurea Synthesis: The reaction with a diamine monomer proceeds via the nucleophilic addition of the amine groups to the isocyanate, forming a polyurea. The resulting polymers contain strong intermolecular hydrogen bonds within the urea linkages, contributing to high thermal stability and mechanical strength. nih.gov

Polyurethane Synthesis: Similarly, reaction with a diol monomer produces polyurethanes. These polymers are known for their versatile properties, which can range from rigid plastics to flexible elastomers depending on the structure of the diol co-monomer. nih.gov

The inclusion of the thiophene scaffold is expected to enhance the polymer's performance by providing a unique geometry that can improve processability compared to purely phenylene-based polymers. researchgate.net

While the high reactivity of the isocyanate group makes this compound generally incompatible with controlled radical polymerization techniques commonly used for block copolymers, it can be employed in alternative strategies. Block copolymers, which consist of long sequences (blocks) of different monomer units, can be designed to have distinct properties from each block.

Potential synthetic routes include:

Sequential Monomer Addition: In polycondensation reactions, a block copolymer could be formed by reacting this compound with one type of co-monomer (e.g., a specific diamine) first, and then introducing a second type of co-monomer to grow the subsequent block.

Macroinitiators or Prepolymers: A pre-synthesized polymer with terminal amine or alcohol groups can be reacted with an excess of this compound. The resulting isocyanate-terminated thiophene polymer can then be chain-extended with another monomer to form a block copolymer.

The specific structure of this compound allows for precise tailoring of the final polymer's characteristics.

Geometric Effects: The 2,5-disubstituted thiophene ring has an exocyclic bond angle of approximately 148°, which is intermediate between the linear 1,4-phenylene (180°) and the kinked 1,3-phenylene (120°) moieties. researchgate.net This specific geometry can disrupt chain packing, potentially improving solubility and lowering melting points for better thermal processing, without sacrificing the desirable properties associated with rigid aromatic backbones. researchgate.net

Optoelectronic Properties: Thiophene-based conjugated polymers are well-known for their use in electronic applications. scispace.com Incorporating the thiophene ring into polyurea or polyurethane backbones can create materials with potential applications in organic electronics, such as sensors or photovoltaic cells. scispace.com

Hydrogen Bonding and Mechanical Properties: The urea and urethane linkages formed during polymerization are strong hydrogen bond donors and acceptors. These interactions significantly enhance the mechanical strength, toughness, and thermal resistance of the resulting polymers. nih.govresearchgate.net

Functionalization: The chlorine atom on the thiophene ring serves as a latent functional site for post-polymerization modification, allowing for further tuning of material properties.

Table 1: Expected Influence of Monomer Structure on Polymer Properties

| Structural Feature of Monomer | Resulting Linkage/Moiety in Polymer | Expected Impact on Polymer Properties |

|---|---|---|

| Isocyanate Group (-NCO) | Urea or Urethane Linkage | High thermal stability, mechanical strength due to hydrogen bonding. |

| Thiophene Ring | Thiophene Scaffold in Backbone | Improved processability, unique optoelectronic properties, high aromatic content. researchgate.netscispace.com |

| Chlorine Atom (-Cl) | Chloro-Substituted Thiophene | Increased solubility, potential site for post-polymerization modification. |

The synthesis of polyureas and polyurethanes from this compound proceeds via a step-growth polymerization mechanism. The core reaction is the nucleophilic addition of an amine or alcohol to the electrophilic carbon atom of the isocyanate group.

The kinetics of this reaction are typically very fast, especially the reaction between an isocyanate and an amine. osti.gov The reaction of isocyanates with thiols, a similar "click" reaction, can be significantly accelerated by base catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org Similarly, the polymerization of this compound can be catalyzed to control the reaction rate. The electron-withdrawing nature of the chloro-substituted thiophene ring is expected to increase the electrophilicity of the isocyanate carbon, potentially leading to faster reaction rates compared to isocyanates attached to electron-donating groups.

Utility in Medicinal Chemistry and Pharmaceutical Development

In medicinal chemistry, the thiophene ring is a privileged scaffold found in numerous bioactive compounds. nih.gov The isocyanate group of this compound provides a direct and efficient route to synthesize a variety of derivatives, particularly ureas, which have shown significant therapeutic potential.

This compound is an ideal starting material for synthesizing libraries of thiophene-urea compounds. The synthesis is straightforward, involving the reaction of the isocyanate with a diverse range of primary or secondary amines to yield the corresponding N,N'-disubstituted ureas. This approach has been instrumental in the development of potent and selective protein kinase inhibitors. nih.govresearchgate.net

Kinases are critical targets in drug discovery, particularly in oncology and inflammatory diseases. researchgate.net Thiophene-urea derivatives have been identified as a novel class of inhibitors for several important kinases. nih.gov For instance, specific thiophene urea-templated molecules have been developed as highly potent and selective inhibitors of S6K1 (p70 S6 kinase-1), a kinase implicated in obesity and insulin (B600854) resistance. nih.govresearchgate.net Other research has focused on pyrazole-urea and thiophene-urea compounds as inhibitors of p38 MAP kinase, a key target for treating inflammatory conditions. researchgate.netacs.org The thiophene moiety often forms key interactions within the ATP-binding site of the target kinase. researchgate.net

Table 2: Examples of Thiophene-Urea Scaffolds in Kinase Inhibition

| Precursor Reactant 1 | Precursor Reactant 2 (Amine) | Resulting Scaffold | Biological Target |

|---|---|---|---|

| Thiophene Isocyanate | Substituted Aniline | N-Thiophene, N'-Aryl Urea | p38 MAP Kinase researchgate.net |

| Thiophene Isocyanate | Substituted Aniline | N-Thiophene, N'-Aryl Urea | S6K1 Kinase nih.govresearchgate.net |

| Thiophene Isocyanate | Pyrazole Amine | N-Thiophene, N'-Pyrazole Urea | p38 MAP Kinase acs.org |

Scaffold for Novel Drug Discovery Leads and Analogues

This compound is a versatile heterocyclic building block with significant potential in the discovery of novel drug candidates. Its utility stems from the presence of a highly reactive isocyanate group attached to a thiophene core, a privileged scaffold in medicinal chemistry. The thiophene ring is a bioisostere of the benzene (B151609) ring and is found in numerous approved drugs. The isocyanate functionality allows for straightforward derivatization, enabling the rapid generation of diverse libraries of compounds for biological screening.

The primary reaction of the isocyanate group is with nucleophiles such as amines and alcohols to form urea and carbamate (B1207046) linkages, respectively. These functional groups are prevalent in many biologically active molecules, including kinase inhibitors, which are a major class of anti-cancer drugs ed.ac.ukfrontiersin.org. The urea motif, in particular, is known to participate in key hydrogen bonding interactions within the ATP-binding site of various kinases frontiersin.org. By reacting this compound with a diverse range of amines, a library of 2-chloro-5-thienyl ureas can be synthesized. These compounds can then be screened for inhibitory activity against various kinase targets implicated in cancer and other diseases.

Research on related thiophene-urea carboxamides has demonstrated their potential as protective agents against aminoglycoside-induced hearing loss, highlighting the therapeutic possibilities for this class of compounds nih.gov. The synthesis of these molecules often involves the reaction of an amino-thiophene derivative with an isocyanate nih.gov. This further underscores the potential of this compound as a starting material for generating compounds with a wide array of biological activities.

Below is a table illustrating the potential for generating a diverse library of drug-like molecules from this compound.

| Reagent | Resulting Functional Group | Potential Therapeutic Area |

| Primary/Secondary Amine | Urea | Kinase Inhibition (Oncology) |

| Alcohol/Phenol | Carbamate | Various |

| Hydrazine | Semicarbazide | Various |

| Hydroxylamine | Hydroxyurea | Various |

Derivatization for Receptor Ligand Design and Target Validation

The strategic derivatization of this compound allows for its application in the design of specific receptor ligands and for the validation of biological targets. The isocyanate group serves as a reactive handle to introduce various pharmacophores and functionalities that can modulate the binding affinity and selectivity of the resulting molecules for a specific biological target.

For instance, by reacting this compound with amines that are known to bind to a particular receptor, novel ligands with potentially enhanced properties can be generated. The thiophene core can be further modified to explore the structure-activity relationship (SAR) and optimize ligand-receptor interactions. The chlorine substituent on the thiophene ring also provides a site for further chemical modification, for example, through cross-coupling reactions, to introduce additional diversity.

The ability to readily synthesize a focused library of derivatives makes this compound a useful tool for target validation. If a series of compounds derived from this compound shows consistent biological activity in a phenotypic screen, it can help to validate the importance of the target they interact with. The variation in activity across the series can provide insights into the key structural features required for binding and biological effect.

An example of this approach is the phenotypic optimization of urea-thiophene carboxamides, where a library of analogs was synthesized to improve potency and reduce off-target effects nih.gov. This iterative process of synthesis and biological testing is central to modern drug discovery and can be effectively implemented using this compound as a starting scaffold.

Role in Agrochemical Development

Intermediate for the Synthesis of Novel Pesticides

This compound is a valuable intermediate for the synthesis of novel pesticides, including insecticides, herbicides, and fungicides. The isocyanate group readily reacts with various nucleophiles to produce a wide range of derivatives, many of which possess pesticidal properties. The thiophene ring itself is a component of several commercially successful agrochemicals.

A key application of isocyanates in agrochemical synthesis is the formation of ureas and carbamates. Many commercial herbicides are substituted ureas, and their mode of action often involves the inhibition of photosynthesis. By reacting this compound with different amines, a vast number of novel thiophene-urea derivatives can be produced and screened for herbicidal activity.

Similarly, carbamates are a well-established class of insecticides that act by inhibiting the enzyme acetylcholinesterase. The reaction of this compound with various alcohols or phenols would yield novel thiophene-carbamates for screening as potential insecticides. The presence of the chloro-substituted thiophene moiety can influence the biological activity, selectivity, and environmental persistence of the resulting pesticides.

Development of Herbicidal and Fungicidal Agents

Thiophene-containing compounds have shown significant promise in the development of new herbicidal and fungicidal agents. The derivatization of this compound into ureas and carbamates is a particularly promising strategy in this area.

Herbicidal Agents:

Substituted ureas are a well-known class of herbicides ucanr.edu. Research has shown that (thio)urea analogues can act as pre-emergence herbicides, inhibiting the germination and development of weed species nih.gov. The synthesis of thiophene-urea derivatives from this compound could lead to the discovery of new herbicides with improved efficacy and selectivity. The addition of urea has also been shown to act as an adjuvant, increasing the effectiveness of some herbicides researchgate.net.

Fungicidal Agents:

Thiophene derivatives have demonstrated a broad spectrum of antifungal activity nih.govnih.govnih.govnih.gov. For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been developed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides nih.gov. The synthesis of thio and seleno analogs of common urea herbicides has also resulted in compounds with good fungicidal activity researchgate.net. By utilizing this compound as a starting material, it is possible to synthesize novel thiophene-based ureas and carbamates and evaluate their potential as fungicidal agents against a range of plant pathogens.

The table below summarizes the potential agrochemical applications of derivatives of this compound.

| Derivative Class | Target Pest | Potential Mode of Action |

| Thiophene-Ureas | Weeds | Photosynthesis Inhibition |

| Thiophene-Carbamates | Insects | Acetylcholinesterase Inhibition |

| Thiophene-Ureas/Carbamates | Fungi | Enzyme Inhibition (e.g., SDH) |

Contributions to Materials Science and Advanced Functional Materials

Precursor for Conjugated Polymers with Thiophene Units

Polythiophenes are a class of conjugated polymers that have been extensively studied for their interesting electronic and optical properties, with applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs) wikipedia.orgnih.govphysicsjournal.net. The properties of polythiophenes can be tuned by introducing substituents onto the thiophene ring wikipedia.org.

While the direct polymerization of this compound is not a standard method for producing polythiophenes, it can serve as a precursor to monomers suitable for polymerization. The isocyanate group, being highly reactive, would likely not be compatible with common polymerization conditions. However, it can be converted to other functional groups that are amenable to polymerization.

For instance, the isocyanate could be hydrolyzed to an amine, which can then be used in condensation polymerizations. Alternatively, the isocyanate group could be used to link thiophene units together through the formation of poly(thiophene-urea)s or poly(thiophene-carbamate)s. These polymers would have a unique structure, incorporating both the conjugated thiophene backbone and the hydrogen-bonding capabilities of the urea or carbamate linkages. This could lead to materials with interesting self-assembly properties and responsiveness to external stimuli.

The synthesis of polythiophenes containing various heterocyclic side groups has been shown to result in polymers with good solubility, electrical conductivity, and high fluorescence intensity nih.gov. The derivatization of this compound could provide a route to novel thiophene-based monomers for the synthesis of functional polymers with tailored properties.

The performed searches aimed to identify detailed research findings, including data on the synthesis of polymers from this specific monomer and the characterization of their properties for the requested applications. However, the search results did not yield any documents, studies, or data tables that directly address the use of this compound as a building block in these areas.

General searches on thiophene derivatives confirm their broad utility in the development of conjugated polymers for organic electronics, owing to their favorable electronic and optical properties. Thiophene-based materials are indeed integral to the advancement of OLEDs, OFETs, and various functional polymers. Notwithstanding this general context, the specific role and application of this compound within this class of materials are not documented in the available scientific literature based on the conducted searches.

Therefore, due to the absence of any research findings or data pertaining to the use of this compound in the synthesis of optoelectronic or smart materials, it is not possible to provide the requested article content for the specified sections and subsections. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without relevant scientific sources.

Spectroscopic and Computational Investigations of 2 Chloro 5 Isocyanatothiophene and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation and Bond Analysis

FTIR spectroscopy is a powerful method for identifying functional groups due to their characteristic absorption of infrared radiation at specific frequencies. For 2-chloro-5-isocyanatothiophene, the FTIR spectrum is dominated by the intense absorption of the isocyanate (-N=C=O) group.

The most prominent feature in the FTIR spectrum is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the isocyanate group, which typically appears in the range of 2280-2240 cm⁻¹. This intense band is a definitive indicator of the presence of the -NCO functionality.

Other significant vibrational modes include the C-H stretching of the thiophene (B33073) ring, which are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring give rise to absorptions in the 1550-1400 cm⁻¹ range. The C-S stretching vibrations are typically weaker and appear at lower wavenumbers, generally between 850 and 600 cm⁻¹. The C-Cl stretching vibration is also expected in the fingerprint region, typically around 700-600 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| -N=C=O Asymmetric Stretch | 2280 - 2240 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C Ring Stretch | 1550 - 1400 | Medium to Weak |

| C-S Stretch | 850 - 600 | Weak |

| C-Cl Stretch | 700 - 600 | Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While strong dipole moment changes characterize intense FTIR signals, strong Raman signals arise from vibrations that cause a significant change in polarizability.

In the Raman spectrum of this compound, the symmetric stretch of the isocyanate group is expected to be a strong band, typically observed around 1450-1400 cm⁻¹. The thiophene ring vibrations, particularly the symmetric "ring breathing" mode, will also be prominent in the Raman spectrum. The C-S and C-Cl bonds, being more polarizable, are also expected to show distinct signals. Shifts in the positions of Raman peaks can provide information about changes in molecular structure and electronic distribution mdpi.com.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| -N=C=O Symmetric Stretch | 1450 - 1400 | Strong |

| Thiophene Ring Breathing | ~1050 | Strong |

| C=C Ring Stretch | 1550 - 1400 | Medium |

| C-S Stretch | 850 - 600 | Medium |

| C-Cl Stretch | 700 - 600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR, along with 2D correlation techniques, provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the thiophene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and isocyanate substituents.

The proton at the C3 position (adjacent to the chlorine) and the proton at the C4 position (adjacent to the isocyanate-bearing carbon) will couple to each other, resulting in two doublets. The coupling constant (³JHH) is typically in the range of 3-5 Hz for thiophene protons. The exact chemical shifts can be predicted based on the additive effects of the substituents. For 2-chlorothiophene, the proton chemical shifts are observed around 6.7-7.0 ppm chemicalbook.com. The introduction of the electron-withdrawing isocyanate group at the 5-position would be expected to shift both proton signals further downfield.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.3 | Doublet | 3 - 5 |

| H-4 | 7.2 - 7.5 | Doublet | 3 - 5 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected for the thiophene ring carbons, in addition to the signal for the isocyanate carbon.

The chemical shift of the isocyanate carbon is highly characteristic and appears in the downfield region, typically between 120 and 130 ppm. The carbons of the thiophene ring will have their chemical shifts influenced by the attached substituents. The carbon bearing the chlorine (C2) and the carbon bearing the isocyanate group (C5) will be significantly affected. Based on data for 2-chlorothiophene, the carbon chemical shifts are in the range of 120-130 ppm chemicalbook.com. The isocyanate group's anisotropic and electronic effects will further modify these shifts.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 135 |

| C3 | 128 - 138 |

| C4 | 124 - 134 |

| C5 | 135 - 145 |

| -NCO | 120 - 130 |

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms columbia.edulibretexts.org. In the HSQC spectrum of this compound, cross-peaks would be observed between the H-3 signal and the C3 signal, and between the H-4 signal and the C4 signal. This allows for the direct and unequivocal assignment of the protonated carbons in the thiophene ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH) columbia.edulibretexts.org. This technique is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For this compound, key HMBC correlations would be expected between:

H-3 and C2, C4, and C5.

H-4 and C2, C3, and C5.

The protons would also show a correlation to the isocyanate carbon (C-NCO), confirming the attachment of the isocyanate group to the thiophene ring.

These 2D NMR experiments provide a robust and detailed confirmation of the molecular structure of this compound, complementing the information obtained from 1D NMR and vibrational spectroscopy.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the mass spectrum is expected to reveal a distinct molecular ion peak and a characteristic fragmentation pattern shaped by the thiophene ring, the chloro substituent, and the isocyanato functional group.

When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which can then break down into smaller, charged fragments. chemguide.co.uklibretexts.org The molecular weight of this compound (C₅H₂ClNOS) is approximately 159.59 g/mol . A key feature in its mass spectrum would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks: the M+ peak corresponding to the molecule with ³⁵Cl, and an M+2 peak (for the ³⁷Cl isotope) with about one-third the intensity of the M+ peak. miamioh.edu

The fragmentation of the molecular ion is guided by the stability of the resulting ions and neutral fragments. libretexts.org For this compound, several fragmentation pathways are plausible:

Loss of the Isocyanato Group: A common fragmentation would involve the cleavage of the C-N bond, leading to the loss of a neutral isocyanato radical (•NCO, 42 u) or carbon monoxide (CO, 28 u) from the isocyanate group, resulting in a significant peak at m/z 117 (for ³⁵Cl).

Loss of Chlorine: The C-Cl bond can break, leading to the loss of a chlorine radical (•Cl, 35 u or 37 u). This would produce a fragment ion at m/z 124.

Thiophene Ring Cleavage: Aromatic rings like thiophene are relatively stable, but they can fragment under high energy. libretexts.org This can lead to the loss of fragments such as acetylene (B1199291) (C₂H₂) or thioformyl (B1219250) radical (•CHS).

α-Cleavage: Cleavage of the bond adjacent to the sulfur atom in the thiophene ring is a characteristic fragmentation pathway for thiophene derivatives. miamioh.edu

The relative abundance of these fragment ions helps in confirming the structure of the molecule. The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. libretexts.org

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 159 | [C₅H₂ClNOS]⁺• (Molecular Ion) | - |

| 131 | [C₄H₂ClS]⁺• | CO |

| 124 | [C₅H₂NOS]⁺ | •Cl |

| 117 | [C₄H₂ClS]⁺ | •NCO |

| 82 | [C₃H₂S]⁺• | C₂ClNO |

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the thiophene ring. researchgate.net Thiophene itself exhibits strong absorption bands in the UV region. The presence of substituents like chlorine (an electron-withdrawing group with lone pairs) and the isocyanato group (an electron-withdrawing group) on the thiophene ring influences the energy of these transitions.

These substituents can act as auxochromes, modifying the absorption wavelength (λ_max) and intensity. The chlorine atom, through its -I (inductive) and +M (mesomeric) effects, and the isocyanato group, with its strong electron-withdrawing nature, are expected to extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted thiophene. diva-portal.org

Quantum chemical calculations can be employed to predict the electronic states and transitions. diva-portal.org The solvent used for the measurement can also affect the spectrum, particularly for polar molecules where solvent-solute interactions can alter the energy levels of the ground and excited states.

| Compound | Expected λ_max (nm) | Electronic Transition | Solvent |

|---|---|---|---|

| Thiophene | ~231 | π → π | Hexane |

| 2-Chlorothiophene | ~245 | π → π | Hexane |

| This compound | ~260-280 (Predicted) | π → π* | Hexane |

Advanced X-ray Diffraction Studies for Solid-State Structure Determination

A single-crystal X-ray diffraction study would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The thiophene ring is known to be planar. wikipedia.org The C-S bond lengths are typically around 1.70 Å, while the C-C bonds adjacent to the sulfur are about 1.34 Å, and the other C-C bond is approximately 1.41 Å. wikipedia.org The bond angle at the sulfur atom is approximately 93°. wikipedia.org

| Structural Parameter | Expected Value | Reference/Basis |

|---|---|---|

| C-S Bond Length | ~1.70 Å | Typical thiophene structures wikipedia.org |

| C=C Bond Length | ~1.34 - 1.41 Å | Typical thiophene structures wikipedia.org |

| C-Cl Bond Length | ~1.74 Å | Analogous chloro-aromatic compounds |

| N=C=O Bond Angle | ~170-180° | Typical isocyanate structures |

| Thiophene Ring | Planar | Aromatic nature of thiophene wikipedia.org |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules that may be difficult to study experimentally. Methods like Density Functional Theory (DFT) and ab initio calculations can offer deep insights into the geometry, electronic structure, and reactivity of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. ju.edu.sa A geometry optimization calculation, typically using a functional like B3LYP and a basis set such as 6-31G(d,p), would be performed to find the lowest energy structure of the molecule. nih.govarxiv.org

The optimized geometry would provide precise bond lengths and angles, confirming the planarity of the thiophene ring and predicting the orientation of the isocyanato group relative to the ring. From the optimized structure, various electronic properties can be calculated, including:

Molecular Orbitals: The energies and shapes of the HOMO and LUMO, which are crucial for understanding the molecule's reactivity and electronic transitions.

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions, which are important for predicting sites of electrophilic and nucleophilic attack.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.netnih.gov

| Parameter | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

|---|---|

| HOMO Energy | -7.0 to -6.5 eV |

| LUMO Energy | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | 5.0 to 5.5 eV |

| Dipole Moment | ~3.0 - 4.0 D |

Ab Initio Methods for Reaction Pathway Modeling and Transition State Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for studying reaction mechanisms. For this compound, these methods could be used to model various reactions, such as the nucleophilic addition of an alcohol or amine to the isocyanate group, a characteristic reaction of isocyanates. organic-chemistry.org

By mapping the potential energy surface of the reaction, one can identify the transition state—the highest energy point along the reaction coordinate. arxiv.org The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, while more computationally demanding than DFT, can provide highly accurate energy profiles for reactions. arxiv.org These calculations are invaluable for understanding the reactivity of the isocyanate group and how it is influenced by the electronic effects of the 2-chloro-thienyl moiety.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformation Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules over time, providing detailed insights into intermolecular forces and conformational flexibility. For a molecule such as this compound, MD simulations can elucidate how individual molecules interact with each other in a condensed phase (liquid or solid) and the dynamic changes in their three-dimensional structure.

The primary goal of MD simulations in this context is to model the collective behavior of a system containing numerous molecules of this compound. By solving Newton's equations of motion for each atom in the system, a trajectory is generated that describes the positions and velocities of atoms over a specific period. Analysis of this trajectory reveals key information about the forces governing molecular interactions and the preferred shapes the molecule adopts.

Intermolecular Interactions: The interactions between molecules of this compound are governed by non-covalent forces, including van der Waals forces and electrostatic interactions. MD simulations can quantify these interactions, which are crucial for understanding the physical properties of the substance, such as its boiling point, solubility, and crystal packing. The thiophene ring, with its sulfur heteroatom and pi-electron system, along with the polar chloro and isocyanato groups, creates a complex electrostatic potential that dictates how the molecules orient themselves with respect to their neighbors. For instance, simulations can reveal the formation of dimers or larger aggregates and calculate the binding energy between molecules. mdpi.commdpi.com The radial distribution function (RDF) is a common analytical tool derived from MD simulations that provides the probability of finding a neighboring molecule at a certain distance from a reference molecule, offering a picture of the local molecular environment. mdpi.comdovepress.com

Conformational Dynamics: While the thiophene ring itself is relatively rigid, the isocyanato (-N=C=O) substituent can exhibit conformational flexibility, particularly concerning its rotation relative to the ring. MD simulations can track the dihedral angles between the substituent and the thiophene ring to identify the most stable conformations and the energy barriers for rotation. This conformational freedom can be influenced by the surrounding molecules in a condensed phase. Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com

The following table presents a hypothetical summary of intermolecular interaction energies for a pair of this compound molecules as would be determined from MD simulations.

| Interaction Type | Calculated Average Energy (kJ/mol) | Contributing Moieties |

|---|---|---|

| Van der Waals | -15.8 | Thiophene ring stacking (π-π interactions) |

| Electrostatic | -9.5 | Dipole interactions involving C-Cl and N=C=O groups |

| Hydrogen Bonding (weak) | -3.2 | Potential C-H···O or C-H···N interactions |

| Total Binding Energy | -28.5 | Sum of all contributions |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. nih.gov These methods provide a fundamental understanding of the electronic structure, which in turn determines how the molecule interacts with electromagnetic radiation.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies are crucial for assigning the peaks observed in experimental infrared (IR) and Raman spectra. By optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. jocpr.comnih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for this purpose. nih.govjocpr.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore typically scaled by an empirical factor to improve agreement. nih.govjocpr.com A detailed interpretation of the vibrational modes allows for the identification of characteristic stretching and bending vibrations of the thiophene ring, the C-Cl bond, and the isocyanato group. researchgate.netresearchgate.netnih.gov

Below is an illustrative table comparing hypothetical experimental vibrational frequencies with scaled quantum chemical calculations for key functional groups in this compound.

| Vibrational Mode | Expected Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N=C=O) asymm. stretch | 2270 | 2275 | Asymmetric stretching of the isocyanate group |

| ν(C=C) ring stretch | 1550 | 1545 | Thiophene ring C=C stretching |

| ν(C-S) ring stretch | 840 | 845 | Thiophene ring C-S stretching |

| ν(C-Cl) stretch | 710 | 715 | C-Cl bond stretching |

NMR Spectroscopy: Quantum chemistry allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors. nih.govresearchgate.net By calculating the magnetic shielding for the nuclei of interest (e.g., ¹H, ¹³C, ¹⁵N) in this compound and subtracting this from the shielding of a reference compound (like tetramethylsilane, TMS), the chemical shifts can be predicted. These predictions are invaluable for confirming the molecular structure and assigning signals in complex experimental spectra. The choice of functional and basis set can significantly impact the accuracy of the predicted shifts. nih.govscm.com

The table below shows a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 (C-Cl) | 128.5 | 129.1 |

| C3 | 125.0 | 125.4 |

| C4 | 130.2 | 130.8 |

| C5 (C-NCO) | 145.3 | 146.0 |

| N=C=O | 123.8 | 124.5 |

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic transitions of molecules, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the spectrum. researchgate.net TD-DFT calculations provide information on the excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). This allows for a theoretical prediction of the absorption spectrum, aiding in the interpretation of experimental data. For this compound, these calculations can identify the transitions involving the π-system of the thiophene ring and the non-bonding electrons on the sulfur, chlorine, and isocyanato groups.

An example of data obtained from TD-DFT calculations is presented below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S0 → S1 | 285 | 0.45 | π → π |

| S0 → S2 | 250 | 0.12 | n → π |

Advanced Research Perspectives and Future Directions for 2 Chloro 5 Isocyanatothiophene Chemistry

Green Chemistry Approaches for Sustainable Synthesis and Processing

The synthesis and processing of isocyanates traditionally involve hazardous reagents and volatile organic compounds (VOCs). Modern research is focused on developing greener and more sustainable alternatives, a crucial step for the industrial application of 2-chloro-5-isocyanatothiophene chemistry.

Key Research Thrusts:

Phosgene-Free Synthesis: The conventional route to isocyanates often employs highly toxic phosgene (B1210022). A major goal of green chemistry is to replace this process. One promising alternative is the reductive carbonylation of nitro compounds, which uses carbon monoxide as a C1 source in the presence of a catalyst to convert a nitro-precursor of this compound into the desired isocyanate. universiteitleiden.nl This avoids the extreme hazards associated with phosgene.

"On-Water" Reactions: The high reactivity of the isocyanate group can be harnessed in aqueous environments. "On-water" synthesis, where reactions are performed in the presence of water, has emerged as a sustainable method for producing urea (B33335) and thiourea (B124793) derivatives from isocyanates and amines. organic-chemistry.orgmanipal.edu This approach eliminates the need for toxic, anhydrous organic solvents, simplifies product isolation via filtration, and allows for the recycling of water. manipal.eduresearchgate.net Applying this methodology to this compound could lead to eco-friendly production of its derivatives.

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net These techniques could be applied to the synthesis of this compound precursors or its subsequent derivatization.

Enzymatic Processing: For materials and polymers derived from this compound, enzymatic degradation offers a sustainable end-of-life solution. Studies on thiophene-based polyesters have shown that enzymes like cutinases can effectively hydrolyze the polymer backbone, breaking it down into its constituent monomers for potential recycling. frontiersin.org

| Parameter | Traditional Isocyanate Chemistry | Green Chemistry Approach | Benefits |

| Reagents | Phosgene, toxic organic solvents (e.g., dichloromethane, THF). organic-chemistry.org | Phosgene-free routes (e.g., reductive carbonylation), water as solvent. universiteitleiden.nlorganic-chemistry.org | Reduced toxicity, improved safety, lower environmental impact. |

| Process | Anhydrous conditions, often requiring high temperatures and pressure. | "On-water" reactions at room temperature, microwave/ultrasound assistance. organic-chemistry.orgresearchgate.net | Energy savings, simplified procedures, faster reactions. |

| Waste | Significant generation of solvent waste and hazardous byproducts. | Minimal organic waste, potential for water recycling, biodegradable products. researchgate.netfrontiersin.org | Reduced disposal costs, circular economy potential. |

| Efficiency | Often involves multiple protection/deprotection steps. | High chemoselectivity, simplified product isolation (filtration). manipal.edu | Higher atom economy, increased process mass intensity. researchgate.net |

Flow Chemistry and Continuous Processing for Efficient and Safe Production

The production and handling of isocyanates pose significant safety risks due to their high reactivity and toxicity. bhhcsafetycenter.comsysco-env.co.ukhsa.ie Flow chemistry, or continuous processing, offers a transformative solution to these challenges by moving chemical reactions from large batches to continuously flowing streams in small-volume reactors.

Advantages for Isocyanate Production:

Enhanced Safety: Isocyanates are potent respiratory sensitizers. sysco-env.co.uk Continuous flow minimizes the volume of hazardous material present at any given moment, drastically reducing the risk of accidental release and exposure. The enclosed nature of flow reactors further contains toxic vapors. worksafe.govt.nz

Superior Process Control: Flow reactors provide exceptional control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio allows for rapid and efficient heat exchange, preventing thermal runaways in exothermic reactions, which are common in isocyanate chemistry. mdpi.com

Improved Yield and Purity: The precise control afforded by flow systems often leads to higher yields and selectivities, reducing the formation of unwanted byproducts and simplifying purification. mdpi.com

Scalability: Scaling up production in a flow system involves running the process for a longer duration or using multiple reactors in parallel, rather than moving to dangerously large batch reactors. This makes scaling safer and more predictable.

| Feature | Batch Processing | Flow Chemistry & Continuous Processing |

| Reactor Volume | Large (liters to cubic meters) | Small (microliters to milliliters) |

| Safety Profile | High risk of thermal runaway and large-scale toxic release. | Inherently safer due to small reagent volumes and superior heat control. |

| Heat Transfer | Poor, leading to temperature gradients and potential side reactions. | Excellent, ensuring uniform temperature and high selectivity. |

| Scalability | Difficult and hazardous, requiring significant redevelopment. | Straightforward by extending operation time or parallelization. |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and purity through steady-state operation. |

The synthesis of this compound and its derivatives could be designed as a multi-step continuous process, where hazardous intermediates are generated and consumed in situ, never needing to be isolated or stored. mdpi.com This would represent a significant leap forward in the safe and efficient manufacturing of materials based on this compound.

Development of Novel Catalysts for Selective Transformations

The this compound molecule offers multiple sites for chemical modification. Developing novel catalysts is key to controlling the regioselectivity of these transformations, enabling the precise synthesis of complex molecules.

Areas of Catalytic Innovation:

C-H Functionalization: The thiophene (B33073) ring contains C-H bonds that can be directly functionalized using transition-metal catalysts (e.g., palladium, cobalt, copper). researchgate.netacs.org This powerful strategy allows for the introduction of new substituents (e.g., aryl groups) onto the thiophene core without pre-functionalization, offering a more atom-economical route to diverse derivatives. acs.org For instance, employing a pH-sensitive directing group could allow for sequential and selective C-H arylation at different positions on the thiophene ring. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis. Recent studies have shown that photocatalytically generated radicals can engage in C-H amination of thiophenes, providing a novel method for forging carbon-nitrogen bonds. acs.org This could be used to modify the thiophene ring of this compound under gentle conditions.

Asymmetric Catalysis: For applications in pharmaceuticals and electronics, controlling chirality is essential. Asymmetric catalysis can be used to create chiral centers from thiophene-derived compounds. Research into the catalytic asymmetric dearomatization of the thiophene ring can produce highly functionalized, chiral spiranes, which are valuable scaffolds in drug discovery. rsc.org

Organocatalysis: Simple organic molecules can act as efficient catalysts for various transformations. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the "click reaction" between thiols and isocyanates, which could be used to conjugate this compound to other molecules. acs.org

| Catalyst Type | Transformation | Potential Application on this compound |

| Palladium/Cobalt | C-H Arylation/Aminocarbonylation acs.org | Selective functionalization of the C3 or C4 position of the thiophene ring. |

| Visible-Light Photocatalyst | C-H Amination via Radicals acs.org | Introduction of N-heterocycles onto the thiophene ring. |

| Chiral Phosphoric Acids/Bases | Asymmetric Dearomatization rsc.org | Synthesis of enantiomerically pure, complex molecules for medicinal use. |

| DBU (Organocatalyst) | Thiol-Isocyanate "Click" Reaction acs.org | Efficient conjugation to biomolecules or polymer surfaces. |

| Copper(I) | Multicomponent Reactions acs.org | One-pot synthesis of highly substituted thiophene derivatives. |

Exploration of Unconventional Reactivity Modalities

Beyond the classical reactions of the isocyanate group, researchers are exploring unconventional ways to harness the reactivity of this compound to build molecular complexity rapidly.

Emerging Reaction Modalities:

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. researchgate.net These reactions are highly efficient and ideal for creating large libraries of diverse compounds. j-morphology.com The isocyanate group is an excellent component for MCRs. For example, a novel three-component reaction of heteroarenes, isothiocyanates (related to isocyanates), and isocyanides has been developed to create complex fused-ring systems. researchgate.net this compound could serve as a key building block in similar MCRs to rapidly generate novel heterocyclic scaffolds. nih.gov

Radical Chemistry: While ionic reactions are common, radical-based transformations offer complementary reactivity. As mentioned, photocatalysis can generate radicals to functionalize the thiophene ring. acs.org This opens up avenues for reactions that are not accessible through traditional polar mechanisms.

Click Chemistry: The reaction of the isocyanate group with thiols is a form of "click chemistry"—a class of reactions that are rapid, high-yielding, and tolerant of many functional groups. acs.org This allows for the efficient and specific conjugation of this compound to surfaces, polymers, or biological molecules.

Dearomatization Reactions: Intentionally breaking the aromaticity of the thiophene ring is an unconventional strategy that transforms the flat, two-dimensional heterocycle into a three-dimensional structure. Catalytic asymmetric dearomatization can generate complex and chiral scaffolds suitable for medicinal chemistry from simple thiophene precursors. rsc.org

High-Throughput Screening Methodologies for New Applications

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological or material property. nih.gov The reactive isocyanate handle makes this compound an ideal starting point for generating large combinatorial libraries of derivatives for HTS campaigns.

HTS Workflow:

Combinatorial Library Synthesis: By reacting this compound with a diverse set of nucleophiles (e.g., thousands of different amines, alcohols, or thiols) in a multi-well plate format, a large library of ureas, carbamates, and thiocarbamates can be synthesized quickly.

Assay Development: A robust and miniaturized assay is developed to measure the desired property. For example, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be used to screen for inhibitors of a specific protein-protein interaction. nih.gov

Automated Screening: Robotic systems perform the assay on the entire compound library, generating vast amounts of data on the activity of each derivative.

Hit Identification and Optimization: Data analysis identifies "hits"—compounds that show activity in the screen. These hits can then be re-synthesized and further optimized to improve their potency and properties, leading to the discovery of novel drugs or materials. nih.gov

| Application Area | Screening Target | Example Derivative Library |

| Medicinal Chemistry | GCN5 enzyme inhibition nih.gov | Ureas and carbamates derived from diverse amine and alcohol building blocks. |

| Agrochemicals | Fungicidal activity against Phytophthora capsici j-morphology.com | Thiocarbamates and ureas with various substituted aromatic and aliphatic groups. |

| Materials Science | Organic field-effect transistor (OFET) performance | Thiophene-based oligomers and polymers with varying side chains. |

| Biomarkers | Selective binding to a target protein | Derivatives conjugated to fluorescent dyes for detection assays. |

This HTS approach moves the discovery process from a one-by-one synthesis and testing model to a massively parallel platform, significantly accelerating the identification of new applications for compounds derived from this compound. nih.gov

Interdisciplinary Research with Nanoscience, Materials Science, and Biological Systems

The unique electronic and reactive properties of this compound make it a prime candidate for applications at the intersection of chemistry, materials science, nanoscience, and biology.

Materials Science: Thiophene-containing polymers are renowned for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com The isocyanate group can act as a reactive handle to graft these electronically active thiophene units onto other polymers or surfaces, creating new functional materials. It can also be used as a monomer for the synthesis of novel polyurethanes or polyureas incorporating the conductive thiophene backbone.

Nanoscience: The isocyanate group can form covalent bonds with hydroxyl or amine groups often present on the surface of nanomaterials. This allows for the functionalization of materials like graphene oxide or carbon nanotubes with this compound. researchgate.net Such functionalization can improve the dispersibility of the nanomaterials in organic solvents or polymer matrices and tune their electronic properties for applications in composites and sensors.

Biological Systems: Thiophene derivatives are a common motif in many biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory effects. pharmaguideline.comnih.gov Derivatives of this compound can be synthesized and screened for potential therapeutic applications. nih.govresearchgate.net The isocyanate group can also be used to covalently attach the thiophene scaffold to a specific biological target, acting as a probe or an irreversible inhibitor. Furthermore, understanding the enzymatic degradation of materials derived from this compound is crucial for developing biocompatible and biodegradable medical devices. frontiersin.org

| Field | Role of this compound | Potential Application |

| Materials Science | Monomer or grafting agent. nbinno.com | Conductive polyurethanes, functional coatings, organic electronics (OLEDs, OPVs). |

| Nanoscience | Surface functionalization agent. researchgate.net | Graphene-based composites, functionalized carbon nanotubes, chemical sensors. |

| Biological Systems | Scaffold for drug discovery, bioconjugation linker. pharmaguideline.comnih.gov | Anticancer agents, enzyme inhibitors, diagnostic probes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-isocyanatothiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of isocyanatothiophenes typically involves introducing the isocyanate (-NCO) group via phosgene or safer alternatives like trichloromethyl chloroformate. For this compound, a two-step approach is recommended:

Chlorination : React 2-amino-5-chlorothiophene with HCl/NaNO₂ under controlled temperatures (0–5°C) to form the diazonium intermediate.

Isocyanate Formation : Treat the intermediate with triphosgene in anhydrous dichloromethane at 20–25°C, ensuring inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Key Parameters : Solvent polarity (dichloromethane enhances solubility), reaction time (≤2 hours), and stoichiometric excess of triphosgene (1.2–1.5 eq.) improve yields (reported 65–75%) .

Q. How should this compound be purified, and what analytical techniques confirm its structural integrity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from cold acetonitrile. Avoid aqueous washes due to the compound’s hydrolytic sensitivity .

- Characterization :

- NMR : ¹H NMR (CDCl₃) should show a singlet for the thiophene ring protons (δ 7.2–7.4 ppm) and absence of NH₂ peaks.

- IR : Confirm the isocyanate group via a sharp peak at ~2250 cm⁻¹ (N=C=O stretch) .

- Mass Spec : Molecular ion peak at m/z 159.59 (C₅H₂ClNOS) with isotopic Cl pattern .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (Ar) in amber vials to prevent light-induced degradation .

- Handling : Use fume hoods, nitrile gloves, and PPE. The compound is a Class 6.1 hazard (toxic if inhaled/swallowed; causes skin irritation). Neutralize spills with dry sodium bicarbonate .

Advanced Research Questions

Q. How does the electronic nature of the thiophene ring influence the reactivity of the isocyanate group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine at position 2 stabilizes the thiophene ring, reducing electron density at the isocyanate group. This slows nucleophilic attacks (e.g., by amines) but enhances compatibility with Pd-catalyzed couplings. For Suzuki-Miyaura reactions:

- Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C.

- Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc). Yields range from 50–65% due to competing hydrolysis .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. The LUMO map reveals highest electrophilicity at position 4 of the thiophene ring, directing substitutions (e.g., nitration) away from the isocyanate group .

- MD Simulations : Solvent effects (acetonitrile vs. DMF) alter transition-state energies by 5–8 kcal/mol, impacting reaction rates .

Q. How can contradictory NMR data from different synthetic batches be resolved?

- Methodological Answer : Contradictions often arise from residual solvents or regioisomeric byproducts.

Advanced Purification : Employ preparative HPLC (C18 column, MeCN/H₂O 70:30) to isolate regioisomers.

2D NMR : Use HSQC and HMBC to assign coupling patterns. For example, a NOESY correlation between H-3 and the isocyanate group confirms regiochemistry .

Elemental Analysis : Verify %C, H, N, S within ±0.3% of theoretical values (C 37.74%, H 1.27%, N 8.79%, S 20.11%) .

Applications in Scientific Research

Q. What strategies optimize this compound as a monomer for conductive polymers?

- Methodological Answer : The isocyanate group enables polymerization via:

- Step-Growth : React with diols (e.g., ethylene glycol) in DMF at 120°C to form polyurethanes.

- Electropolymerization : Use 0.1M TBAPF₆ in propylene carbonate; cyclic voltammetry shows oxidation peaks at +1.2 V (Ag/AgCl). Resulting films exhibit conductivity ~10⁻³ S/cm .

Q. How does this compound perform in multi-step medicinal chemistry syntheses?

- Methodological Answer : Its isocyanate group reacts selectively with amines to form urea linkages, critical in kinase inhibitor design.

- Case Study : Coupling with 4-aminopiperidine (1.1 eq., DCM, RT) yields a precursor to JAK2 inhibitors (IC₅₀ = 12 nM). Purify via flash chromatography (CH₂Cl₂/MeOH 9:1) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.